8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Description
8-((Dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a trifluoromethyl group at position 2, a dimethylaminomethyl moiety at position 8, and a 3-methoxyphenoxy substituent at position 3. Chromen-4-ones (flavone analogs) are known for their diverse biological activities, including enzyme inhibition and antioxidant properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylaminomethyl group may improve solubility and facilitate interactions with biological targets such as kinases . The 3-methoxyphenoxy substituent introduces steric and electronic effects that differentiate this compound from simpler phenyl- or phenoxy-substituted analogs .
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-24(2)10-14-15(25)8-7-13-16(26)18(19(20(21,22)23)29-17(13)14)28-12-6-4-5-11(9-12)27-3/h4-9,25H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDWQKHIXUNQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC(=C3)OC)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions using dimethylamine or its derivatives.
Methoxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
A. Anti-inflammatory Activity
Research has shown that coumarin derivatives exhibit significant anti-inflammatory properties. The specific compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In a study focusing on the design and development of COX inhibitors, derivatives similar to this compound demonstrated promising inhibitory activity against COX-2, suggesting potential use in treating inflammatory diseases .
B. Anticancer Properties
Coumarin derivatives have been extensively investigated for their anticancer effects. The compound's structure allows it to interact with various biological targets, potentially leading to apoptosis in cancer cells. Several studies have indicated that modifications on the coumarin scaffold can enhance cytotoxicity against different cancer cell lines, making it a candidate for further development as an anticancer agent.
C. Antioxidant Activity
The presence of hydroxyl groups in the structure contributes to the antioxidant activity of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented, indicating its potential for therapeutic use in oxidative stress-related conditions.
Pharmacological Applications
A. Neuroprotective Effects
Research indicates that certain coumarin derivatives may possess neuroprotective properties. The dimethylamino group could enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that these compounds can modulate neuroinflammatory pathways, offering a protective effect on neuronal cells.
B. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that coumarin derivatives can exhibit activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. The trifluoromethyl group is particularly noteworthy as it may enhance lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy.
Material Science Applications
A. Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties that can be harnessed in material science. Coumarins are known for their fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes in biological imaging.
B. Synthesis of Functional Materials
The compound can serve as a building block for synthesizing functional materials with tailored properties. Its ability to form stable complexes with metal ions could lead to applications in catalysis or as sensors for detecting metal ions in environmental samples.
Case Studies
Mechanism of Action
The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The chromenone core can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:
*Calculated based on similar analogs.
- Trifluoromethyl Group : Present in the target compound and , this group improves resistance to oxidative metabolism and enhances binding to hydrophobic enzyme pockets .
- Dimethylaminomethyl Group: Unique to the target compound and , this moiety increases water solubility and may enable pH-dependent protonation, aiding membrane permeability .
- Methoxyphenoxy vs.
Computational and Structural Studies
- Molecular Docking: Studies on prenylated flavonoids (e.g., neobavaisoflavone ) reveal that substituents at position 3 (e.g., 3-methoxyphenoxy) influence binding to amyloid-beta (Aβ42), a target in Alzheimer’s disease .
- Crystallography : SHELXL analyses show that bulky substituents (e.g., trifluoromethyl) induce torsional strain in the chromen-4-one ring, affecting conformational stability .
Biological Activity
The compound 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, often referred to as a chromenone derivative, belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C20H21F3NO5
- Molecular Weight : 396.39 g/mol
- CAS Number : 844647-26-3
The structure comprises a chromenone skeleton with various substituents that enhance its biological properties. The trifluoromethyl group is particularly notable for its influence on pharmacokinetics and bioactivity.
Anticancer Properties
Research indicates that chromenone derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways:
- Mechanism of Action :
- Case Studies :
Other Biological Activities
Apart from anticancer effects, chromenones are known for various other biological activities:
- Antimicrobial Activity : Chromenone derivatives have shown potential against bacterial strains, indicating their use as antimicrobial agents.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially useful in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of chromenones is heavily influenced by their structural features. Key aspects include:
- The presence of hydroxyl groups which may enhance solubility and bioavailability.
- Substituents such as methoxy or trifluoromethyl groups can affect the compound's interaction with biological targets.
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of cytokines |
Table 2: Case Study Results on Apoptosis Induction
| Compound | Cell Line | IC50 (μg/ml) | Apoptosis Rate (%) |
|---|---|---|---|
| 8-((dimethylamino)methyl)-7-hydroxy... | HCT116 | 15.3 | 60.31 |
| 8-((dimethylamino)methyl)-7-hydroxy... | SW480 | 13.4 | 67.64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
